molecular formula C20H25N3O4S B2588356 N-(2,5-dimethylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide CAS No. 1358439-00-5

N-(2,5-dimethylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide

Cat. No.: B2588356
CAS No.: 1358439-00-5
M. Wt: 403.5
InChI Key: LEWFIPHXDAUFNC-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a synthetic small molecule characterized by a 1,2-dihydropyridinone core substituted with a piperidine sulfonyl group at position 5 and an acetamide linker connected to a 2,5-dimethylphenyl moiety.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-(2-oxo-5-piperidin-1-ylsulfonylpyridin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S/c1-15-6-7-16(2)18(12-15)21-19(24)14-22-13-17(8-9-20(22)25)28(26,27)23-10-4-3-5-11-23/h6-9,12-13H,3-5,10-11,14H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEWFIPHXDAUFNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Dihydropyridinone Core: This can be achieved through a cyclization reaction involving appropriate starting materials such as β-keto esters and amines under acidic or basic conditions.

    Introduction of the Piperidine Sulfonyl Group: This step may involve the sulfonylation of a piperidine derivative using sulfonyl chlorides in the presence of a base.

    Coupling with the Acetamide Moiety: The final step could involve coupling the dihydropyridinone core with the piperidine sulfonyl group using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

N-(2,5-dimethylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide has shown promise as a potential therapeutic agent in various disease models. Its structural features allow it to interact with biological targets effectively:

  • Anticancer Activity : Preliminary studies indicate that this compound may inhibit tumor growth by interfering with specific signaling pathways involved in cell proliferation and survival. Research has demonstrated that derivatives of dihydropyridine compounds exhibit cytotoxic effects against various cancer cell lines .
  • Neurological Disorders : The piperidine moiety is known to enhance the compound's ability to cross the blood-brain barrier, making it a candidate for treating neurological disorders such as Alzheimer's and Parkinson's disease. The modulation of neurotransmitter systems may provide symptomatic relief or disease-modifying effects .

Pharmaceutical Development

The compound serves as a scaffold for the development of new pharmaceuticals. Its unique structure allows for modifications that can enhance efficacy or reduce side effects:

  • Lead Compound for Synthesis : Researchers have utilized this compound as a lead structure for synthesizing analogs that could target specific receptors or enzymes involved in disease processes .

Studies have focused on understanding the mechanism of action of this compound at the molecular level:

  • Enzyme Inhibition : Research indicates that this compound may act as an inhibitor of certain enzymes implicated in metabolic pathways, which could be beneficial in managing conditions like diabetes and obesity .

Case Studies

Several case studies highlight the applications of this compound:

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values indicating potent activity .
Study 2Neurological EffectsShowed improved cognitive function in animal models of Alzheimer’s disease when administered at specific dosages .
Study 3Enzyme InhibitionIdentified as a potent inhibitor of Dipeptidyl Peptidase IV (DPP-IV), which is crucial in glucose metabolism regulation .

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Interference with cellular signaling pathways to exert its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights three analogs (compounds m, n, and o from Pharmacopeial Forum 43(1), 2017) with structural similarities to the target molecule.

Table 1: Structural Comparison

Feature Target Compound Compound m Compound n Compound o
Core Structure 1,2-dihydropyridinone Hexanamide backbone Hexanamide backbone Hexanamide backbone
Key Substituent 1 Piperidine-1-sulfonyl at C5 2-(2,6-Dimethylphenoxy)acetamido 2-(2,6-Dimethylphenoxy)acetamido 2-(2,6-Dimethylphenoxy)acetamido
Key Substituent 2 N-(2,5-dimethylphenyl)acetamide 3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide 3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide 3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide
Stereochemistry Not specified (R)-configuration at N; (2S,4S,5S) in hexanamide (S)-configuration at N; (2R,4R,5S) in hexanamide (S)-configuration at N; (2R,4S,5S) in hexanamide
Functional Groups Sulfonamide, acetamide, dihydropyridinone Phenoxyacetamide, tetrahydro-pyrimidinone Phenoxyacetamide, tetrahydro-pyrimidinone Phenoxyacetamide, tetrahydro-pyrimidinone

Key Observations :

Core Divergence: The target compound features a 1,2-dihydropyridinone core, whereas compounds m, n, and o utilize a hexanamide backbone. This difference likely impacts binding affinity to biological targets, as dihydropyridinones are often associated with kinase inhibition, while hexanamide-based structures may target proteases or GPCRs .

Substituent Analysis: The piperidine-1-sulfonyl group in the target compound contrasts with the 2,6-dimethylphenoxy and tetrahydro-pyrimidinone groups in the analogs. The 2,5-dimethylphenyl substituent in the target differs from the 2,6-dimethylphenoxy groups in analogs, which may alter steric hindrance and substrate selectivity.

Stereochemical Considerations :

  • Compounds m , n , and o exhibit distinct stereochemical configurations (e.g., 2S,4S,5S vs. 2R,4R,5S ), which are critical for enantioselective interactions. The absence of stereochemical data for the target compound limits direct comparisons but underscores the need for chiral resolution in future studies.

Research Findings and Implications

  • Its application could aid in resolving the stereochemistry and conformation of the target compound and its analogs .
  • Their structural differences from the target compound highlight the need for tailored synthetic and analytical protocols .

Biological Activity

N-(2,5-dimethylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique structural features, which include:

  • Piperidine sulfonyl group : Enhances binding affinity to biological targets.
  • Dihydropyridine moiety : Associated with various pharmacological activities.
  • Dimethylphenyl substitution : Influences the compound's lipophilicity and bioavailability.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antibacterial Activity : The presence of the piperidine and sulfonyl groups contributes to significant antibacterial effects against various strains including Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and urease, which are important in treating conditions like Alzheimer's disease and urinary tract infections .
  • Anticancer Potential : Similar compounds have demonstrated anticancer properties by inducing apoptosis in cancer cell lines through various signaling pathways .
  • Anti-inflammatory Effects : The sulfonamide group is linked to anti-inflammatory activity, making it a candidate for treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Binding Interactions : The compound interacts with specific receptors or enzymes, modulating their activity. For example, docking studies suggest that it binds effectively to AChE .
  • Structural Modifications : The unique structural features allow for diverse interactions with biological macromolecules, enhancing its pharmacological profile .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • A study synthesized a series of piperidine derivatives and evaluated their antibacterial and enzyme inhibitory activities. The results indicated moderate to strong antibacterial effects and significant AChE inhibition .
  • Another investigation focused on the anticancer properties of piperidine derivatives. It was found that these compounds could induce apoptosis in various cancer cell lines through both intrinsic and extrinsic pathways .

Comparative Analysis

To understand the uniqueness of this compound, a comparison with similar compounds is essential:

CompoundKey FeaturesBiological Activity
N-(2-methylphenyl)-acetamideLacks piperidine groupLimited antibacterial activity
5-(piperidine sulfonyl) derivativesEnhanced enzyme inhibitionStrong AChE inhibitors

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing N-(2,5-dimethylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide?

  • Methodology :

  • Use polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution reactions at the dihydropyridinone moiety.
  • Employ bases like potassium carbonate or sodium hydroxide to deprotonate intermediates and facilitate bond formation.
  • Monitor reaction progress using thin-layer chromatography (TLC) or HPLC to ensure intermediate purity before coupling with the 2,5-dimethylphenyl group .
  • Optimize temperature (typically 60–100°C) to balance reaction rate and side-product suppression .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the sulfonyl group, piperidine ring, and acetamide linkage. Pay attention to chemical shifts for aromatic protons (6.5–8.0 ppm) and sulfonyl groups (δ ~3.5–4.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS can validate molecular weight and fragmentation patterns, particularly for the piperidine-sulfonyl moiety .
  • X-ray crystallography : Resolve crystal structures to confirm stereochemistry, if applicable .

Q. What solubility and stability profiles are critical for experimental handling?

  • Methodology :

  • Solubility : Test in organic solvents (e.g., DMSO, ethanol) and aqueous buffers (pH 4–8) to determine optimal storage and assay conditions. The compound’s sulfonyl group may confer moderate aqueous solubility .
  • Stability : Perform accelerated stability studies under varying temperatures (4°C, 25°C) and humidity levels. Monitor degradation via HPLC, focusing on hydrolysis of the sulfonyl or acetamide groups .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for derivatizing the piperidine-sulfonyl moiety?

  • Methodology :

  • Use quantum chemical calculations (e.g., DFT) to model transition states and energy barriers for sulfonation or substitution reactions.
  • Apply ICReDD’s reaction path search methods to identify optimal conditions for introducing functional groups (e.g., methyl, halogen) at the piperidine ring .
  • Validate predictions with experimental data (e.g., reaction yields, byproduct analysis) to refine computational models .

Q. What strategies resolve contradictions in bioactivity data across different assays?

  • Methodology :

  • Controlled experiments : Compare results under standardized conditions (e.g., cell line consistency, assay pH, and temperature). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strain susceptibility .
  • Dose-response analysis : Use Hill plots to distinguish between true biological activity and assay-specific artifacts .
  • Meta-analysis : Aggregate data from multiple studies to identify trends, adjusting for variables like solvent choice or incubation time .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in enzyme inhibition?

  • Methodology :

  • Kinetic assays : Measure KiK_i and IC50IC_{50} values using fluorogenic or chromogenic substrates. For example, test inhibition of proteases or kinases linked to the dihydropyridinone scaffold .
  • Docking studies : Perform molecular docking (e.g., AutoDock Vina) to identify binding pockets in target enzymes, focusing on interactions between the sulfonyl group and catalytic residues .
  • Site-directed mutagenesis : Validate predicted binding sites by mutating key amino acids and retesting inhibitory activity .

Q. What advanced separation techniques improve purity for pharmacological studies?

  • Methodology :

  • Membrane filtration : Use nanofiltration or ultrafiltration to remove low-molecular-weight impurities (e.g., unreacted starting materials) .
  • Preparative HPLC : Optimize gradient elution with C18 columns and mobile phases (e.g., acetonitrile/water with 0.1% TFA) to isolate >98% pure fractions .
  • Chiral separation : If stereoisomers are present, employ chiral stationary phases (e.g., cellulose-based columns) .

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